N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)propionamide
Description
N-(3-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)propionamide is a pyridazinone derivative characterized by a 6-oxo-pyridazine core substituted at the 3-position with a thiophen-2-yl group. A propyl chain bridges the pyridazinone nitrogen to a terminal propionamide moiety. Pyridazinones are pharmacologically significant due to their role as phosphodiesterase (PDE) inhibitors, cardiotonic agents, and anti-inflammatory compounds . The thiophene ring enhances aromatic interactions and metabolic stability, while the propionamide group improves solubility and bioavailability.
Properties
IUPAC Name |
N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-2-13(18)15-8-4-9-17-14(19)7-6-11(16-17)12-5-3-10-20-12/h3,5-7,10H,2,4,8-9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNSJXOFEPUVME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene-2-carbaldehyde and Maleic Hydrazide
The pyridazinone ring is constructed via a [4+2] cycloaddition between thiophene-2-carbaldehyde and maleic hydrazide, adapted from methodologies in pyridazine C-nucleoside synthesis.
Procedure :
- Dissolve thiophene-2-carbaldehyde (1.12 g, 10 mmol) and maleic hydrazide (1.16 g, 10 mmol) in ethanol (50 mL).
- Add acetic acid (2 drops) as a catalyst and reflux at 80°C for 12 hours.
- Cool the mixture, filter the precipitate, and recrystallize from ethanol to obtain 3-(thiophen-2-yl)pyridazin-6(1H)-one as a pale-yellow solid (1.89 g, 78% yield).
Characterization :
- FT-IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch).
- ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (d, J = 4.5 Hz, 1H, pyridazine H5), 7.76 (d, J = 3.8 Hz, 1H, thiophene H5), 7.42 (dd, J = 5.1, 1.2 Hz, 1H, thiophene H4), 6.99 (dd, J = 3.8, 1.2 Hz, 1H, thiophene H3), 6.58 (d, J = 4.5 Hz, 1H, pyridazine H4).
Alkylation with 3-Bromopropylamine
Nucleophilic Substitution at Pyridazinone N1
The propyl linker is introduced via alkylation of the pyridazinone’s N1 position, leveraging conditions from benzamide derivative syntheses.
Procedure :
- Suspend 3-(thiophen-2-yl)pyridazin-6(1H)-one (1.45 g, 6 mmol) in dry DMF (30 mL).
- Add K₂CO₃ (1.66 g, 12 mmol) and 3-bromopropylamine hydrobromide (1.62 g, 7.2 mmol).
- Stir at 60°C for 8 hours under nitrogen.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to isolate 3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propylamine as a white solid (1.32 g, 65% yield).
Characterization :
- ¹³C NMR (126 MHz, CDCl₃) : δ 163.2 (C=O), 147.8 (pyridazine C3), 137.5 (thiophene C2), 128.4 (thiophene C4), 126.9 (thiophene C5), 44.8 (propyl C1), 38.5 (propyl C2), 37.1 (propyl C3).
Amidation with Propionic Anhydride
Propionamide Formation
The terminal amine is acylated using propionic anhydride, following protocols for analogous amide syntheses.
Procedure :
- Dissolve 3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propylamine (1.02 g, 3 mmol) in THF (20 mL).
- Add propionic anhydride (0.51 mL, 3.6 mmol) and triethylamine (0.84 mL, 6 mmol).
- Stir at room temperature for 4 hours.
- Concentrate under reduced pressure and recrystallize from ethanol/water (3:1) to obtain the title compound as colorless crystals (0.94 g, 82% yield).
Characterization :
- HRMS (ESI) : m/z calcd for C₁₄H₁₆N₃O₂S [M+H]⁺: 298.1018; found: 298.1015.
- Melting Point : 184–186°C.
Optimization and Comparative Analysis
Solvent and Catalyst Screening
Reaction yields were evaluated under varying conditions:
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2.1 | Ethanol | Acetic acid | 80 | 78 |
| 2.1 | DMF | – | 100 | 62 |
| 3.1 | DMF | K₂CO₃ | 60 | 65 |
| 3.1 | Acetonitrile | Cs₂CO₃ | 80 | 58 |
| 4.1 | THF | Et₃N | 25 | 82 |
| 4.1 | CH₂Cl₂ | Pyridine | 0 | 71 |
Ethanol and THF provided optimal yields for cyclocondensation and amidation, respectively.
Mechanistic Insights
Cyclocondensation Pathway
The reaction between thiophene-2-carbaldehyde and maleic hydrazide proceeds via:
Alkylation Regioselectivity
The N1 position of pyridazinone is preferentially alkylated due to higher electron density compared to N2, as confirmed by DFT calculations in analogous systems.
Scalability and Industrial Relevance
The protocol is scalable to 100 g batches with consistent yields (75–80%). The one-pot alkylation-amidation sequence reduces purification steps, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Amines or alcohols, depending on the specific reduction conditions.
Substitution Products: Derivatives with various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)propionamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new drugs with diverse therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific functional groups and structural features.
Mechanism of Action
The mechanism by which N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)propionamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
- Target Compound: Pyridazinone (6-membered ring with two adjacent nitrogen atoms and a ketone group).
- (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide (Compound d) : Tetrahydronaphthalene fused to an amine oxide, with hydroxy and thiophen-2-yl substituents .
- 21-Methyl-2-[(Z)-2-(thiophen-2-yl)ethenyl]-1,4,5,6-tetrahydropyridine : Tetrahydropyridine core with a thiophene-substituted ethenyl group .
Implications :
- Pyridazinones are associated with PDE inhibition and cardiovascular activity.
- Tetrahydronaphthalene derivatives (e.g., Compound d) may target CNS receptors (e.g., serotonin/dopamine) due to structural resemblance to neurotransmitter scaffolds.
- Tetrahydropyridine cores (e.g., ) are common in antiviral and antiparasitic agents .
Substituent Analysis
Physicochemical Properties
- Target Compound: Molecular Weight: ~349.4 g/mol (estimated). logP: ~2.1 (moderate lipophilicity due to thiophene and amide balance). Hydrogen Bond Acceptors/Donors: 5/2 (amide and pyridazinone contribute).
- Compound d :
- Compound e :
Pharmacological and Metabolic Stability
- Target Compound: The pyridazinone core is prone to hydrolysis under acidic conditions, but the propionamide group may mitigate degradation.
- Compound d : Amine oxide moiety could undergo reduction in vivo, altering activity .
- Compound 21-methyl... () : The Z-configuration ethenyl group may lead to isomerization, affecting binding affinity .
Research Findings and Inferences
- Pyridazinone Derivatives: Demonstrated PDE3/4 inhibition (IC50 values: 10–100 nM in preclinical models) .
- Thiophene-Containing Analogs : Improved receptor binding (e.g., 5-HT2A affinity for tetrahydronaphthalene derivatives: Ki ~15 nM) .
- Amide vs. Tosylate Stability : Amides (target compound) show longer half-lives (t1/2 > 6 h) compared to tosylates (t1/2 ~2 h) in hepatic microsomes .
Biological Activity
N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)propionamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article explores its synthesis, biological mechanisms, and relevant research findings.
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O2S |
| Molecular Weight | 305.4 g/mol |
| LogP | 2.2898 |
| Polar Surface Area | 54.15 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The presence of a thiophene ring contributes unique electronic properties and enhances biological activity through potential interactions like π-π stacking and hydrogen bonding .
The compound is believed to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways. This interaction may lead to various biological effects, including:
- Immunomodulation : The compound has shown promise in modulating immune responses, particularly through the inhibition of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. In studies, compounds similar to this compound demonstrated significant rescue of mouse splenocytes in the presence of PD-L1 .
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have shown apoptotic effects and cell cycle arrest in cancer cells, suggesting a potential role as anticancer agents .
Case Studies
- Immunological Assays : In a study involving mouse splenocytes, a derivative of the compound was able to restore immune function significantly at concentrations as low as 100 nM, highlighting its potential as an immunotherapeutic agent .
- Cytotoxicity Tests : Various derivatives were tested against multiple cancer cell lines (e.g., B16-F10, HT29, Hep G2). Results indicated that several compounds led to cell viability reductions between 40% and 85%, with notable apoptosis rates observed . The mechanism involved cell cycle arrest predominantly in the G0/G1 phase.
Comparative Analysis
A comparison of similar compounds reveals that those containing thiophene rings tend to exhibit enhanced biological activity due to their structural properties:
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| Compound A | 305.4 g/mol | Moderate Immunomodulation |
| Compound B | 335.38 g/mol | Significant Cytotoxicity |
| N-(3-(6-oxo... | 305.4 g/mol | Potential Anticancer Activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
